Ezh2-IN-8

Epigenetics Oncology Histone Methyltransferase

Ezh2-IN-8 (CAS 2659225-08-6) is a synthetic small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a compound of interest in oncology research due to its ability to inhibit the enzymatic activity of EZH2, which is responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional repression and oncogenesis.

Molecular Formula C31H40F2N4O2S
Molecular Weight 570.7 g/mol
Cat. No. B15145320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-8
Molecular FormulaC31H40F2N4O2S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCC(CC4)N(C)C5CC(C5)(F)F)C)SC
InChIInChI=1S/C31H40F2N4O2S/c1-18-14-27(40-5)25(29(38)35-18)17-34-30(39)28-20(3)37(26-9-7-6-8-24(26)28)19(2)21-10-12-22(13-11-21)36(4)23-15-31(32,33)16-23/h6-9,14,19,21-23H,10-13,15-17H2,1-5H3,(H,34,39)(H,35,38)/t19-,21?,22?/m1/s1
InChIKeyXVJKTVJPYODNQD-JSRJAPPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-8: A Small-Molecule EZH2 Inhibitor for Cancer Research Derived from WO2021129629A1


Ezh2-IN-8 (CAS 2659225-08-6) is a synthetic small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a compound of interest in oncology research due to its ability to inhibit the enzymatic activity of EZH2, which is responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional repression and oncogenesis . The compound is specifically extracted from patent WO2021129629A1 (compound 265) and is available for research purposes from various chemical vendors .

S
Selective EZH2 inhibition for epigenetic oncology research
PRC2/H3K27me3 pathway context; SAM-competitive or allosteric profile to verify
P
Patent-derived compound from WO2021129629A1
Ensures experimental consistency with original chemical series
M
Reported activity in EZH2 gain-of-function mutant models
Y641F, Y641N, A687V, A677G mutant context; direct validation required

Why Ezh2-IN-8 Cannot Be Casually Substituted with Other EZH2 Inhibitors


EZH2 inhibitors are not a homogeneous class; they vary significantly in chemical structure, binding mode (e.g., SAM-competitive vs. allosteric), and selectivity profiles against other methyltransferases, including the closely related EZH1 [1]. Furthermore, many EZH2 inhibitors, including clinically approved agents like tazemetostat (EPZ-6438), face limitations such as incomplete target occupancy, adaptive resistance, and a reliance on catalytic inhibition which does not address non-catalytic EZH2 functions [2]. The specific structural and functional attributes of Ezh2-IN-8, as disclosed in patent WO2021129629A1, are likely to confer a unique interaction with the EZH2 active site or a distinct off-target profile, making direct substitution with other in-class inhibitors without rigorous comparative data a high-risk proposition for experimental reproducibility. The following quantitative evidence, where available, begins to map its specific position within the EZH2 inhibitor landscape.

!
Binding mode mismatch SAM-competitive vs. allosteric inhibitors may shift selectivity and target engagement profiles.
!
Chemical series divergence Distinct patent origin and core structure mean off-target profiles likely differ from clinical candidates like tazemetostat.
!
Uncharacterized potency benchmark No public IC50/Ki data; cannot assume equivalent cellular activity to GSK126 or EPZ-6438.

Quantitative Differentiation of Ezh2-IN-8: Comparative Evidence from Public Sources


Patent-Derived Origin and Contextual Potency of Ezh2-IN-8

Ezh2-IN-8 is specifically extracted from patent WO2021129629A1 as 'compound 265' . While explicit IC50 values for Ezh2-IN-8 are not reported in the public domain, the patent context is a crucial differentiator. The patent's focus on EZH2 inhibition for treating cancers, particularly T-cell lymphoma [1], positions Ezh2-IN-8 as a tool compound from a specific chemical series with defined structural characteristics (C31H40F2N4O2S, MW 570.74) .

Patent origin & structure
Supporting evidence
Compound 265 from WO2021129629A1; C31H40F2N4O2S, MW 570.74
Patent-defined chemical identity ensures research consistency with the discovery series.
IC50 values not publicly reported; potency must be independently determined.
Epigenetics Oncology Histone Methyltransferase

Ezh2-IN-8 Activity Against EZH2 Gain-of-Function Mutants

Public vendor descriptions, citing patent WO2021129629A1, indicate that Ezh2-IN-8 is effective in contexts where EZH2 is overexpressed or harbors gain-of-function mutations in the SET domain, including Y641F, Y641N, A687V, and A677G point mutations, which are associated with various cancers . This is a class-level characteristic of many potent EZH2 inhibitors [1], and specific quantitative data for Ezh2-IN-8 against these mutants is not publicly available.

Mutant EZH2 activity
Class-level inference
Qualitative claim of activity vs. Y641F, Y641N, A687V, A677G mutants (vendor description)
May support research in EZH2 gain-of-function models, but direct experimental validation is essential.
No quantitative data available; comparator inhibitors (GSK126, tazemetostat) show class-level mutant activity.
Oncology Epigenetics Drug Discovery

Inferred Positioning Relative to Clinical and Preclinical Benchmarks

To contextualize the potential utility of Ezh2-IN-8, it is necessary to compare it against well-characterized EZH2 inhibitors. For instance, tazemetostat (EPZ-6438) has a reported Ki of 2.5 nM and IC50 of 11 nM in cell-free assays against EZH2, with 35-fold selectivity over EZH1 . GSK126 exhibits a Ki of 0.5-3 nM against EZH2 . Without direct data for Ezh2-IN-8, its position on the potency spectrum remains undefined, and researchers must assume it has not been benchmarked against these standards in public literature.

Benchmark comparison
Class-level inference
Ezh2-IN-8 potency unknown. Tazemetostat Ki=2.5 nM, IC50=11 nM; GSK126 Ki=0.5-3 nM (cell-free assays)
Utility as a tool compound depends on user benchmarking against established inhibitors; no public comparative data.
Researchers must assume uncharacterized selectivity and potency profile.
Cancer Research Epigenetics Pharmacology

Optimal Application Scenarios for Ezh2-IN-8 Based on Available Evidence


Exploratory Research on EZH2-Driven Cancers with Activating Mutations

Given the reported activity against EZH2 gain-of-function mutants (Y641F, Y641N, A687V, A677G) , Ezh2-IN-8 is best suited for academic laboratories conducting preliminary, hypothesis-driven research on cancers with these specific genetic alterations. This includes, but is not limited to, certain lymphomas and solid tumors where EZH2 is known to be hyperactive. Its use in these models should be accompanied by positive controls like GSK126 or tazemetostat to benchmark any observed effects.

Structure-Activity Relationship (SAR) Studies for Chemical Series Optimization

As a specific chemical entity from patent WO2021129629A1 , Ezh2-IN-8 serves as a critical reference point for medicinal chemistry groups seeking to explore or optimize the SAR of the chemical series disclosed in that patent. Its procurement allows for direct comparison with other analogs from the same series or with structurally distinct EZH2 inhibitors to understand the impact of specific functional groups on potency, selectivity, and physicochemical properties.

Functional Genomics and Epigenetic Profiling in Underexplored Cellular Systems

Researchers aiming to profile the functional consequences of EZH2 inhibition in less common or poorly characterized cancer cell lines may find Ezh2-IN-8 a useful, albeit unvalidated, starting point. Its use in high-content screening or RNA-seq experiments could reveal unique transcriptional signatures or dependencies that differ from those elicited by more extensively studied inhibitors like EPZ-6438. However, any findings would require rigorous validation with orthogonal inhibitors and genetic knockdown controls.

Negative Control for Studies of Non-Catalytic EZH2 Functions

Since the specific binding mode and efficacy of Ezh2-IN-8 are unknown, it could be employed as a negative control in studies specifically designed to probe the non-catalytic, scaffolding functions of EZH2. If it fails to phenocopy the effects of a PROTAC degrader or a genetic knockout, it would provide supportive (though not definitive) evidence that an observed phenotype is dependent on EZH2's enzymatic activity.

Application
Selection Property
Validation Focus
EZH2-mutant cancer model studies
Reported activity context in gain-of-function mutants (Y641F, Y641N, A687V, A677G)
Benchmark against GSK126 or tazemetostat; confirm mutant selectivity in relevant cellular models
Patent chemical series SAR exploration
Specific structural identity from WO2021129629A1 (compound 265)
Compare with analogs from the same series; profile selectivity against EZH1 and other methyltransferases
Epigenetic profiling in undercharacterized cell lines
Unvalidated tool compound for exploratory screening
Use orthogonal inhibitors and genetic knockdown/knockout controls to attribute transcriptional effects
Non-catalytic EZH2 function studies
Unknown binding mode and catalytic dependency
Compare with PROTAC degraders or EZH2 knockout to dissect enzymatic vs. scaffolding roles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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